molecular formula C11H15NO3S B6638317 3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid

3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid

Cat. No.: B6638317
M. Wt: 241.31 g/mol
InChI Key: YPUPCQRLYWVYEH-UHFFFAOYSA-N
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Description

3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid is a synthetic organic compound that features a thiophene ring, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid typically involves the condensation of a thiophene derivative with a suitable amino acid precursor. One common method is the reaction of 2-thiophen-2-ylpropanoyl chloride with methylamine, followed by the addition of propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitronium ions can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated thiophene derivatives.

Scientific Research Applications

3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The thiophene ring and the propanoyl moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-methyl-3-(thiophen-2-yl)propanoic acid: Shares a similar thiophene-based structure but differs in the functional groups attached.

    Thiophene-2-carboxylic acid: Another thiophene derivative with different substituents.

    2-Thiophenemethanol: Contains a thiophene ring with a hydroxymethyl group.

Uniqueness

3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-8(9-4-3-7-16-9)11(15)12(2)6-5-10(13)14/h3-4,7-8H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUPCQRLYWVYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)C(=O)N(C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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